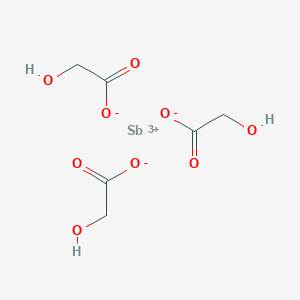
Antimony hydroxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimony hydroxyacetate is a useful research compound. Its molecular formula is C6H9O9Sb and its molecular weight is 346.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Catalysis
Antimony hydroxyacetate is primarily utilized as a catalyst in various chemical reactions. Its ability to facilitate esterification and polymerization processes makes it valuable in the production of polyesters and other polymers. The compound acts by promoting the reaction between acids and alcohols, leading to the formation of esters, which are essential in the manufacturing of plastics and resins.
Table 1: Catalytic Applications of this compound
| Reaction Type | Description | Application Area |
|---|---|---|
| Esterification | Formation of esters from acids and alcohols | Polymer production |
| Polymerization | Initiation of polymer chains | Plastics manufacturing |
| Dehydration | Removal of water from reactants | Synthesis of organic compounds |
Environmental Applications
The environmental implications of antimony compounds, including hydroxyacetate, have been studied extensively. Research indicates that antimony can migrate from polyethylene terephthalate (PET) bottles into beverages, raising concerns about its safety in food packaging. This compound's role in environmental remediation is being explored, particularly in immobilizing antimony in contaminated soils.
Case Study: Migration Studies in PET Bottles
A recent study highlighted that antimony concentrations in bottled beverages increase with storage time and temperature. The research demonstrated that at elevated temperatures (60-70°C), the leaching of antimony from PET significantly increases, which could pose health risks to consumers .
Table 2: Environmental Impact Studies
Health and Toxicology Research
Antimony compounds, including hydroxyacetate, have been studied for their toxicological effects. The Agency for Toxic Substances and Disease Registry (ATSDR) has compiled data on the health risks associated with exposure to antimony. Research indicates that trivalent forms of antimony can exhibit different toxicological profiles compared to pentavalent forms, influencing their application in medical research .
Key Findings:
- Antimony exposure is linked to respiratory issues and skin irritation.
- Long-term exposure may lead to more severe health outcomes, necessitating careful monitoring of antimony levels in consumer products.
Material Science Applications
In material science, this compound has been explored as a precursor for synthesizing antimony-containing materials. These materials can exhibit unique properties beneficial for electronics and photonics applications.
Table 3: Material Science Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Electronics | Use in semiconductors | Enhanced conductivity |
| Photonics | Development of optical materials | Improved light transmission |
属性
CAS 编号 |
17901-09-6 |
|---|---|
分子式 |
C6H9O9Sb |
分子量 |
346.89 g/mol |
IUPAC 名称 |
antimony(3+);2-hydroxyacetate |
InChI |
InChI=1S/3C2H4O3.Sb/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q;;;+3/p-3 |
InChI 键 |
YXEDCURRROXRPL-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |
规范 SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |
Key on ui other cas no. |
17901-09-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















